iHAP1 - 105925-39-1

iHAP1

Catalog Number: EVT-2665292
CAS Number: 105925-39-1
Molecular Formula: C20H14ClNO2S
Molecular Weight: 367.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

iHAP1 (improved Heterocyclic Activators of Protein Phosphatase 2A 1) is a synthetic small molecule analogue of perphenazine (PPZ), designed as a potent activator of Protein Phosphatase 2A (PP2A). [, ] PP2A is a serine/threonine phosphatase family with tumor-suppressing activity, often suppressed in cancer due to inhibition of subunit assembly into active enzyme complexes. [] iHAP1 aims to restore PP2A activity for cancer treatment, overcoming the movement disorders associated with PPZ by lacking dopamine D2 receptor (DRD2) inhibitory activity. []

Overview

iHAP1 is a small molecule that has gained attention for its dual role as an inhibitor of tubulin polymerization and an allosteric activator of protein phosphatase 2A (PP2A). Originally developed as a derivative of perphenazine, iHAP1 has been shown to selectively stabilize specific PP2A-B56 complexes, which are implicated in various cellular processes, including cell cycle regulation and apoptosis. Its potential therapeutic applications primarily target cancer treatment, particularly in T-cell acute lymphoblastic leukemia (T-ALL) and other malignancies.

Source and Classification

iHAP1 is classified as a phenothiazine derivative, specifically a 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine compound. It is synthesized from perphenazine, which serves as the parent compound. The chemical structure of iHAP1 enables it to interact with the PP2A complex and disrupt microtubule dynamics, making it a candidate for further research in oncology.

Synthesis Analysis

The synthesis of iHAP1 involves modifications to the perphenazine scaffold to enhance its specificity and reduce off-target effects. The development process includes:

  • Screening: A compound library was screened for agents that could activate PP2A. iHAP1 was identified through this screening process, demonstrating significant activity in stimulating PP2A phosphatase activity.
  • Chemical Modification: The introduction of a methoxybenzoyl group at the 10-position of the phenothiazine core was crucial for improving its potency against T-ALL cells while minimizing dopamine receptor inhibition.
Molecular Structure Analysis

The molecular structure of iHAP1 is characterized by:

  • Chemical Formula: C₁₈H₁₇ClN₂OS
  • Molecular Weight: Approximately 348.86 g/mol
  • Structural Features: The compound features a phenothiazine core with a chlorine atom and a methoxybenzoyl substituent, which contribute to its biological activity.

Data Representation

PropertyValue
Chemical FormulaC₁₈H₁₇ClN₂OS
Molecular Weight348.86 g/mol
Solubility~0.33 mg/ml in DMF:PBS
Chemical Reactions Analysis

iHAP1 participates in several key reactions within cellular contexts:

  • Inhibition of Tubulin Polymerization: iHAP1 acts as a microtubule poison, effectively blocking the assembly of microtubules both in vitro and in vivo. This action leads to mitotic arrest in cancer cells.
  • Activation of Protein Phosphatase 2A: By stabilizing specific PP2A complexes, iHAP1 enhances the dephosphorylation of substrates like MYBL2, which plays a critical role in cell cycle progression.

Technical Details

The IC50 value for tubulin polymerization inhibition is reported at approximately 0.87 µM, indicating its potency as a microtubule-targeting agent.

Mechanism of Action

The mechanism through which iHAP1 exerts its effects involves:

  1. Microtubule Disruption: iHAP1 directly interferes with microtubule assembly, leading to decreased spindle integrity during mitosis.
  2. PP2A Activation: The compound stabilizes the PP2A-B56ε complex, promoting the dephosphorylation of MYBL2 at Ser241. This dephosphorylation is crucial for regulating cell cycle transitions during prometaphase.

Data Insights

Studies have shown that treatment with iHAP1 results in significant mitotic arrest characterized by monopolar spindle formation, underscoring its role as a microtubule poison and highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

iHAP1 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Limited solubility in water but can be dissolved in organic solvents like dimethylformamide (DMF).
  • Stability: Stability under physiological conditions is essential for its application in biological assays.
Applications

iHAP1 has several scientific applications:

  • Cancer Research: Its ability to induce apoptosis in T-ALL cells makes it a promising candidate for cancer therapies targeting mitotic processes.
  • Cell Cycle Studies: Researchers utilize iHAP1 to investigate the roles of microtubules and PP2A in cell cycle regulation.
  • Drug Development: As an allosteric modulator of PP2A, iHAP1 serves as a lead compound for developing new therapeutic agents aimed at enhancing PP2A activity in various cancers.
Mechanistic Investigations of iHAP1 Activity

PP2A-Targeting Hypotheses

Proposed Allosteric Activation of Protein Phosphatase 2A-B56 Subunits

iHAP1 (improved Heterocyclic Activator of Protein Phosphatase 2A 1) was initially characterized as a selective allosteric modulator of specific Protein Phosphatase 2A (Protein Phosphatase 2A) holoenzymes. Early studies posited that iHAP1 binds the scaffolding subunit PPP2R1A (Protein Phosphatase 2A Aα), promoting conformational changes that facilitate recruitment of the regulatory subunit PPP2R5E (B56ε) and the catalytic subunit PPP2CA. This assembly was reported to generate a functionally active heterotrimeric complex (PPP2R1A-PPP2R5E-PPP2CA) with enhanced phosphatase activity toward mitotic substrates [2] [9]. Unlike its predecessor perphenazine, iHAP1 was designed to eliminate dopamine receptor D2 binding, thereby avoiding neurotoxicity while purportedly retaining selective Protein Phosphatase 2A activation [4] [9].

The proposed mechanism emphasized subunit specificity. Biochemical assays in initial publications suggested iHAP1 activated Protein Phosphatase 2A-B56ε complexes 10-fold more potently than perphenazine, with negligible effects on other regulatory subunits (e.g., B55α or B56α). This contrasted with SMAP compounds (e.g., DT-061), which were claimed to stabilize B55α-containing holoenzymes [6] [7]. The purported specificity was mechanistically linked to dephosphorylation of the oncogenic transcription factor MYBL2 at Ser241, inducing prometaphase arrest in leukemia cells [2] [9].

Stabilization of Protein Phosphatase 2A Holoenzyme Complexes: Initial Biochemical Claims

Initial validation of iHAP1’s mechanism relied heavily on cellular co-immunoprecipitation and size-exclusion chromatography. Morita et al. (2020) reported increased co-precipitation of PPP2R5E with the Protein Phosphatase 2A core dimer (PPP2R1A-PPP2CA) in iHAP1-treated cells, suggesting compound-driven holoenzyme stabilization. Mass spectrometry analyses of Protein Phosphatase 2A immunoprecipitates further indicated enrichment of PPP2R5E but not other B subunits [2] [9]. Functional validation included:

  • Phosphatase Activation: In vitro assays using immunopurified Protein Phosphatase 2A reported ~30% increased activity toward generic substrates (e.g., phosphorylase a) with iHAP1 treatment [4].
  • Substrate Specificity: Dephosphorylation of MYBL2 Ser241 in leukemia cells, leading to loss of centromere localization and mitotic catastrophe [9].
  • Genetic Dependency: CRISPR-mediated knockout of PPP2R1A, PPP2CA, or PPP2R5E conferred resistance to iHAP1 cytotoxicity, supporting a trimer-dependent mechanism [4].

Table 1: Initial Claims of iHAP1-Induced Protein Phosphatase 2A Complex Stabilization

Assay TypeReported OutcomePurported Mechanism
Co-ImmunoprecipitationIncreased PPP2R5E binding to Protein Phosphatase 2A coreHoloenzyme stabilization
PhosphoproteomicsReduced MYBL2 Ser241 phosphorylationSubstrate-specific dephosphorylation
CRISPR KnockoutResistance upon PPP2R5E/PPP2CA/PPP2R1A deletionTarget complex essential for activity

Disputed Binding Affinities: Methodological Limitations in Isothermal Titration Calorimetry/Nuclear Magnetic Resonance Validation

Contradictory evidence emerged from rigorous biophysical studies challenging iHAP1’s direct interaction with Protein Phosphatase 2A subunits. Vit et al. (2022) conducted Isothermal Titration Calorimetry and Nuclear Magnetic Resonance experiments probing binding between iHAP1 and PPP2R1A. Key findings included:

  • No Detectable Binding: Isothermal Titration Calorimetry measurements showed no exothermic/endothermic transitions upon iHAP1 titration into PPP2R1A solutions, indicating absence of specific binding [1].
  • Lack of Conformational Shifts: Nuclear Magnetic Resonance chemical shift perturbation assays revealed no significant changes in PPP2R1A spectra upon iHAP1 addition, further refuting direct engagement [1] [5].
  • Holoenzyme Integrity: Mass photometry of purified Protein Phosphatase 2A-B56α complexes demonstrated no stabilization by DT-061 (a related compound), undermining claims of trimer-selective effects [1].

Methodological critiques highlighted limitations in initial validation:

  • Cellular vs. Cell-Free Discrepancies: Early studies inferred target engagement indirectly (e.g., cellular phosphatase activation), without demonstrating in vitro binding to purified components [1].
  • Off-Target Confounders: Genome-wide CRISPR-Cas9 synthetic lethality screens revealed iHAP1 toxicity depended on mitotic regulators (e.g., tubulin polymerases), not Protein Phosphatase 2A subunits. iHAP1 directly inhibited microtubule polymerization in vitro, functioning as a microtubule poison [1].
  • Retraction of Key Evidence: The foundational study by Morita et al. (2020) was retracted due to unreproducible tubulin polymerization assays, invalidating iHAP1’s characterization as a selective Protein Phosphatase 2A activator [5] [9].

Table 2: Methodological Comparison of iHAP1 Binding Studies

TechniqueInitial ClaimsContradictory EvidenceTechnical Limitations
Isothermal Titration CalorimetryNot performed/reportedNo binding observed for iHAP1-PPP2R1A [1]Requires high protein solubility
Nuclear Magnetic ResonanceInferred from cellular assaysNo chemical shift perturbations [1]Low sensitivity for weak interactions
Mass PhotometryNot appliedNo holoenzyme stabilization by DT-061 [1]Limited to high-affinity complexes

Properties

CAS Number

105925-39-1

Product Name

iHAP1

IUPAC Name

(2-chlorophenothiazin-10-yl)-(4-methoxyphenyl)methanone

Molecular Formula

C20H14ClNO2S

Molecular Weight

367.8 g/mol

InChI

InChI=1S/C20H14ClNO2S/c1-24-15-9-6-13(7-10-15)20(23)22-16-4-2-3-5-18(16)25-19-11-8-14(21)12-17(19)22/h2-12H,1H3

InChI Key

CSWHYHPUEDNIQY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Solubility

not available

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

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